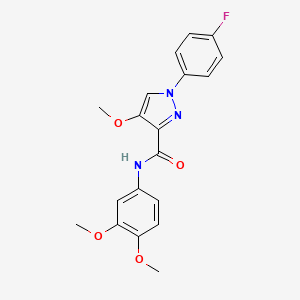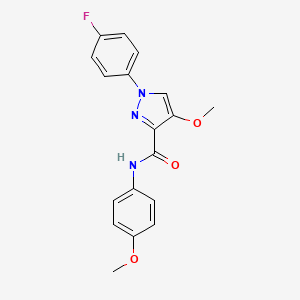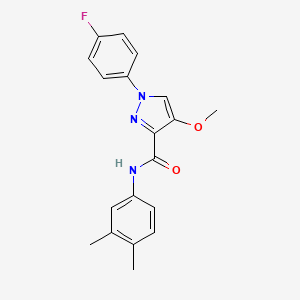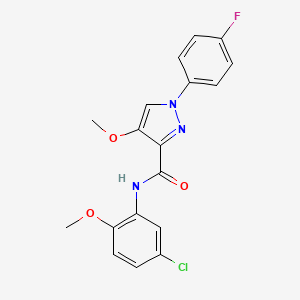
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (DMF-4-FC) is a novel pyrazole-based compound with a wide range of potential applications in the field of scientific research. It has been extensively studied for its ability to act as an enzyme inhibitor and its potential to be used in the development of new drugs. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential applications in the field of scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the development of drugs to treat conditions such as Alzheimer’s disease. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the development of drugs to treat conditions such as rheumatoid arthritis and other inflammatory diseases.
作用機序
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide acts as an inhibitor of AChE by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to have anti-inflammatory and anti-oxidant properties, which can reduce inflammation and oxidative damage in the body.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme AChE, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which can reduce inflammation and oxidative damage in the body.
実験室実験の利点と制限
The use of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide in lab experiments has several advantages. It is a relatively simple compound to synthesize and is relatively inexpensive. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in lab experiments. It is not water soluble, so it must be dissolved in a suitable solvent before use. Additionally, it is not stable in the presence of light or oxygen, so it must be stored in a dark, airtight container.
将来の方向性
The potential of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as an enzyme inhibitor and as a potential drug candidate is still being explored. Future research could focus on its potential applications in the development of drugs to treat conditions such as Alzheimer’s disease and rheumatoid arthritis. Additionally, further research could focus on identifying new biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide and on improving its stability and solubility. Finally, further research could focus on optimizing the synthesis process to reduce the cost and time required to synthesize the compound.
合成法
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be synthesized through a two-step process. The first step involves the reaction of 4-fluorophenyl isocyanate with 3,4-dimethoxyphenylhydrazine hydrochloride to form a hydrazone intermediate. This intermediate is then reacted with acetic anhydride to produce N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80°C. The reaction time is typically between 2 and 3 hours.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-25-15-9-6-13(10-16(15)26-2)21-19(24)18-17(27-3)11-23(22-18)14-7-4-12(20)5-8-14/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVDHIYBDJACSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)







![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529921.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B6529937.png)
![1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B6529943.png)
![1-{2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6529945.png)